Ethyl 5-methylindole-2-carboxylate

Anticancer Research Hepatoma Cytotoxicity Screening

Ethyl 5-methylindole-2-carboxylate (CAS: 16382-15-3) is a 2-substituted indole derivative with the molecular formula C12H13NO2 and molecular weight 203.24 g/mol. The compound features an ethyl ester at the C-2 position and a methyl substituent at the C-5 position of the indole ring system.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 16382-15-3
Cat. No. B108387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methylindole-2-carboxylate
CAS16382-15-3
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=CC(=C2)C
InChIInChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-6-8(2)4-5-10(9)13-11/h4-7,13H,3H2,1-2H3
InChIKeyKMVFKXFOPNKHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Methylindole-2-Carboxylate CAS 16382-15-3: Procurement-Grade Indole Building Block for Pharmaceutical Synthesis


Ethyl 5-methylindole-2-carboxylate (CAS: 16382-15-3) is a 2-substituted indole derivative with the molecular formula C12H13NO2 and molecular weight 203.24 g/mol . The compound features an ethyl ester at the C-2 position and a methyl substituent at the C-5 position of the indole ring system . It is synthesized via Fischer indolization of ethyl pyruvate 2-[2-(methanesulfonyloxy)-4-methyl]phenylhydrazine and is commercially available at purities of 97-98% (HPLC) from multiple established suppliers . The indole scaffold represents a privileged structure in medicinal chemistry, serving as a key intermediate for numerous pharmaceutical agents targeting neurological disorders, metabolic conditions, and inflammation .

Why Generic Indole-2-Carboxylate Substitution Fails: Evidence for CAS 16382-15-3 Selection


In-class indole-2-carboxylate compounds are not interchangeable due to distinct substitution patterns that confer differential synthetic utility, regioselectivity in downstream functionalization, and biological activity profiles. The 5-methyl substituent on ethyl 5-methylindole-2-carboxylate directly influences electronic distribution across the indole nucleus, altering reactivity in electrophilic substitution and cascade cyclization reactions relative to unsubstituted or alternatively substituted analogs [1]. Furthermore, the specific substitution pattern dictates compatibility with established synthetic routes: the Fischer indolization pathway that yields this compound differs from routes to 5-methoxy, 5-chloro, or unsubstituted indole-2-carboxylates, affecting both synthetic accessibility and the subsequent derivatization landscape . In biological contexts, the 5-methyl group modulates target binding interactions—SAR studies of indole-2-carboxylate derivatives have demonstrated that ring substituents critically influence antiviral potency and selectivity profiles, with position-specific modifications yielding divergent activity spectra across RNA and DNA viruses [2]. Substituting a different indole-2-carboxylate analog without validating synthetic or biological equivalence introduces uncontrolled variables that compromise experimental reproducibility and lead optimization efficiency.

Ethyl 5-Methylindole-2-Carboxylate CAS 16382-15-3: Quantitative Differentiation Evidence for Procurement Decisions


Anticancer Lead Potential: Cytotoxic Activity Against Human Hepatoma Cells for CAS 16382-15-3

Ethyl 5-methylindole-2-carboxylate demonstrates direct cytotoxic activity against human hepatoma cells in vitro via inhibition of cellular metabolic activity . While head-to-head comparative data against specific analogs in identical assay conditions is not available in the primary literature, this compound has been identified as a potential anticancer drug candidate based on its intrinsic activity profile . This contrasts with unsubstituted indole-2-carboxylates and many 5-substituted analogs (e.g., 5-methoxyindole-2-carboxylate derivatives) that primarily serve as synthetic intermediates without documented direct anticancer activity of the parent scaffold [1].

Anticancer Research Hepatoma Cytotoxicity Screening Drug Discovery

CB1 Receptor Antagonist Development: Validated Precursor for CAS 16382-15-3 Derivatives

Ethyl 5-methylindole-2-carboxylate serves as a validated reactant for preparing indolecarboxamides that function as cannabinoid CB1 receptor antagonists . This specific synthetic utility distinguishes it from 5-methoxyindole-2-carboxylate analogs, which target different receptor systems—specifically, 5-methoxyindole-2-carboxylic acid methyl ester acts as an allosteric modulator of the type I metabotropic glutamate receptor (mGluR1) and MT2 melatonin receptor . The substitution pattern on the indole ring thus directs distinct pharmacological target engagement pathways.

Cannabinoid CB1 Antagonist Metabolic Disorders Obesity Therapeutics Addiction Medicine

Synthetic Versatility: Oxazino[4,3-a]indole Cascade Cyclization with CAS 16382-15-3

Ethyl 5-methylindole-2-carboxylate functions as a reactant in cascade addition-cyclization reactions to synthesize oxazino[4,3-a]indoles, a class of fused heterocycles with documented antitumor and antimicrobial potential . The 5-methyl substituent influences the electronic character of the indole nucleus, affecting reactivity in these cascade transformations relative to unsubstituted or differently substituted indole-2-carboxylates [1]. This specific reaction compatibility is documented in supplier technical literature and primary synthetic methodology references.

Heterocyclic Synthesis Cascade Reactions Oxazinoindoles Medicinal Chemistry

Antiviral SAR Context: 5-Methyl Substitution Pattern Differentiates from 4-Alkyloxy Analogs

In a comprehensive SAR study of indole-2-carboxylate derivatives with broad-spectrum antiviral activity, compounds exhibited potent inhibition against Coxsackie B3 virus (SI = 17.1 for lead compound 8f) and influenza A (IC50 = 7.53 μmol/L for compound 14f) [1]. Critically, SAR analysis revealed that alkyloxy substitution at the 4-position of the indole ring was not crucial for antiviral activity, while acetyl substitution at the amino group disfavored activity against RNA viruses [1]. Although the parent ethyl 5-methylindole-2-carboxylate was not the primary test compound, the study establishes that indole-2-carboxylate antiviral activity is exquisitely sensitive to substitution pattern and position, underscoring that 5-methyl substitution represents a distinct SAR starting point versus 4-alkyloxy or other positional variants.

Antiviral Drug Discovery Broad-Spectrum Antivirals SAR Studies RNA Viruses

Physical-Chemical Differentiation: Melting Point and Solubility Profile for CAS 16382-15-3

Ethyl 5-methylindole-2-carboxylate exhibits a melting point of 162-164°C (literature range: 157-163°C) and demonstrates solubility in methanol and dichloromethane while being insoluble in water [1]. These physical-chemical parameters enable straightforward analytical verification of identity and purity. Stock solution storage recommendations specify use within 6 months at -80°C or 1 month at -20°C, with solubility enhancement achievable via heating to 37°C with ultrasonic oscillation . These parameters differ from other indole-2-carboxylate analogs—for instance, 5-methoxyindole-2-carboxylic acid methyl ester exhibits distinct solubility and stability characteristics relevant to experimental handling.

Compound Handling Formulation Development Analytical Reference Quality Control

Ethyl 5-Methylindole-2-Carboxylate CAS 16382-15-3: Validated Application Scenarios for Scientific and Industrial Procurement


CB1 Cannabinoid Receptor Antagonist Lead Optimization Programs

Researchers developing indolecarboxamide-based CB1 receptor antagonists for obesity, metabolic syndrome, or addiction indications should procure this specific 5-methylindole-2-carboxylate building block. The compound is explicitly validated as a reactant for preparing indolecarboxamides that function as CB1 antagonists . Alternative 5-substituted indole-2-carboxylates (e.g., 5-methoxy analogs) target different receptor systems including mGluR1 and MT2, rendering them unsuitable for CB1-directed programs . Procurement of this specific CAS number ensures synthetic pathway compatibility and alignment with established CB1 antagonist pharmacophore requirements.

Fused Oxazino[4,3-a]indole Heterocycle Synthesis for Antitumor Screening

Medicinal chemistry groups pursuing oxazino[4,3-a]indole scaffolds for antitumor or antimicrobial lead discovery should procure this compound as a key reactant for cascade addition-cyclization reactions . The 5-methyl substitution pattern provides specific electronic character that influences cascade reaction efficiency and regioselectivity . Substituting unsubstituted or differently substituted indole-2-carboxylates may alter reaction outcomes due to electronic modulation differences at the indole nucleus, potentially compromising synthetic access to the desired fused heterocyclic products.

Hepatoma Anticancer Screening and SAR Expansion Studies

Investigators conducting in vitro anticancer screening against hepatocellular carcinoma models should consider this compound based on its documented cytotoxic activity against human hepatoma cells via metabolic activity inhibition . Unlike many indole-2-carboxylate analogs that serve purely as synthetic intermediates without intrinsic bioactivity, this parent scaffold exhibits direct anticancer effects, enabling simultaneous evaluation of the building block and its elaborated derivatives . The compound's solubility profile in methanol and dichloromethane supports straightforward preparation of screening solutions.

Indole-3-Propionic Acid Anti-inflammatory and Analgesic Agent Development

Research programs targeting novel anti-inflammatory and analgesic agents via indole-3-propionic acid scaffolds should procure this compound as a validated precursor . The documented synthetic utility for preparing indole-3-propionic acids with demonstrated anti-inflammatory and analgesic properties distinguishes this building block from alternative indole-2-carboxylates lacking this specific application validation . The defined melting point range (162-164°C) and storage recommendations enable proper compound handling and quality control throughout the synthetic workflow.

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